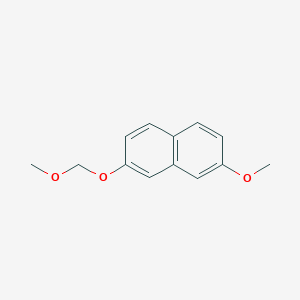
Methyl 3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoate is a chemical compound with the molecular formula C11H13FO5S and a molecular weight of 276.28 g/mol . It is known for its applications in pharmaceutical research, particularly as an impurity reference material in the development of anticancer drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoate typically involves the reaction of 4-fluorobenzenesulfonyl chloride with methyl 2-hydroxy-2-methylpropanoate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Methyl 3-(4-fluorophenyl)sulfonyl-2-oxo-2-methylpropanoate.
Reduction: Methyl 3-(4-fluorophenyl)sulfanyl-2-hydroxy-2-methylpropanoate.
Substitution: Methyl 3-(4-substituted phenyl)sulfonyl-2-hydroxy-2-methylpropanoate.
Applications De Recherche Scientifique
Methyl 3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoate is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of Methyl 3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This compound can also interact with androgen receptors, blocking their activity and thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(4-chlorophenyl)sulfonyl-2-hydroxy-2-methylpropanoate
- Methyl 3-(4-bromophenyl)sulfonyl-2-hydroxy-2-methylpropanoate
- Methyl 3-(4-methylphenyl)sulfonyl-2-hydroxy-2-methylpropanoate
Uniqueness
Methyl 3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoate is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets .
Propriétés
Formule moléculaire |
C11H13FO5S |
|---|---|
Poids moléculaire |
276.28 g/mol |
Nom IUPAC |
methyl 3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C11H13FO5S/c1-11(14,10(13)17-2)7-18(15,16)9-5-3-8(12)4-6-9/h3-6,14H,7H2,1-2H3 |
Clé InChI |
KCKSHSGPFNASCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


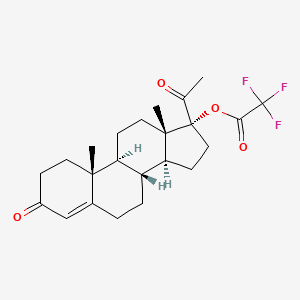
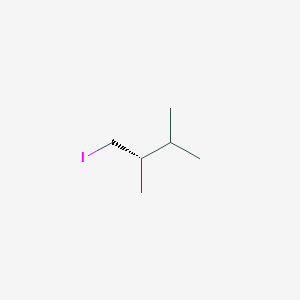
![trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate](/img/structure/B15289414.png)
![1-[(E)-but-1-enyl]-3-fluorobenzene](/img/structure/B15289417.png)
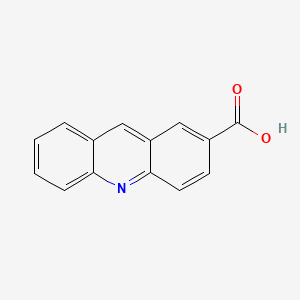
![[(2R,3S,4R)-3,4-diacetyloxy-5-oxo-2-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypentyl] acetate](/img/structure/B15289421.png)
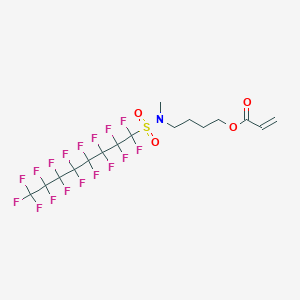
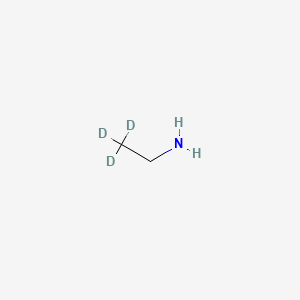
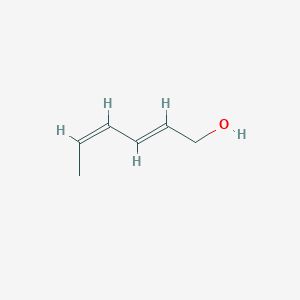
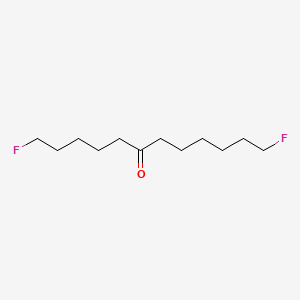

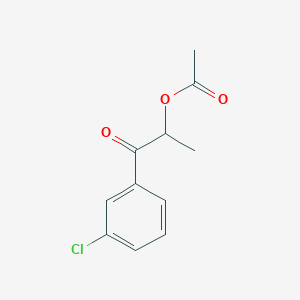
![3-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid](/img/structure/B15289493.png)
